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(3R,4S)-3-fluoro-1-methylpiperidin-4-amine
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Overview
Description
(3R,4S)-3-fluoro-1-methylpiperidin-4-amine is a chiral amine with a fluorine atom at the 3-position and a methyl group at the 1-position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Methylation: The methyl group at the 1-position can be introduced via alkylation reactions using methyl iodide or methyl triflate.
Amine Introduction: The amine group at the 4-position can be introduced through reductive amination using appropriate amine precursors and reducing agents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-3-fluoro-1-methylpiperidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the role of fluorine in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features are explored for activity against various biological targets, including enzymes and receptors.
Industry
In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its synthesis and modification are crucial for creating drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (3R,4S)-3-fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-chloro-1-methylpiperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine.
(3R,4S)-3-hydroxy-1-methylpiperidin-4-amine: Similar structure but with a hydroxyl group instead of fluorine.
(3R,4S)-3-methyl-1-methylpiperidin-4-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R,4S)-3-fluoro-1-methylpiperidin-4-amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. These features make it distinct from its analogs and valuable in drug development.
Biological Activity
(3R,4S)-3-fluoro-1-methylpiperidin-4-amine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorine atom at the third position of a piperidine ring, along with a methyl group on the nitrogen atom. This specific configuration enhances its binding affinity and selectivity towards various biological targets.
Structural Features
Feature | Description |
---|---|
Fluorine Substitution | Enhances binding affinity and metabolic stability |
Methyl Group | Participates in hydrogen bonding and electrostatic interactions |
Piperidine Ring | Provides a stable framework for interaction with biological macromolecules |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom significantly contributes to the compound's pharmacological effects by improving its binding properties.
Key Interactions
- Enzyme Modulation : The compound may act as an agonist or antagonist for certain enzymes, influencing metabolic pathways.
- Receptor Binding : It shows potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Neuropharmacology : Preliminary studies suggest interactions with neurotransmitter receptors, indicating potential applications in treating anxiety and depression.
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction.
- Antimicrobial Properties : It has been evaluated for activity against resistant bacterial strains.
Case Studies
- In vitro studies demonstrated that this compound led to significant apoptosis in MCF cell lines, suggesting its potential as an anticancer agent .
- The compound's binding affinity was assessed through competitive inhibition assays, revealing effective modulation of receptor activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(3R,4R)-4-Fluoro-1-methylpiperidin-3-amine | Fluorine at fourth position | Different stereochemistry affecting biological activity |
(3R)-1-methylpiperidin-3-amine | Lacks fluorine substitution | Simpler structure may lead to different biological activity |
(3S,4S)-4-Fluoro-1-methylpiperidin-3-amine | Similar fluorination but distinct stereochemistry | Potentially different pharmacological profiles |
Applications in Drug Development
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Neurological Disorders : Due to its interaction with neurotransmitter systems.
- Cancer Treatment : As a potential agent for inducing apoptosis in cancer cells.
- Infectious Diseases : Investigated for its antimicrobial properties against resistant strains.
Properties
Molecular Formula |
C6H13FN2 |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3R,4S)-3-fluoro-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 |
InChI Key |
FIWBAIBSPICWNU-RITPCOANSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)F)N |
Canonical SMILES |
CN1CCC(C(C1)F)N |
Origin of Product |
United States |
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